molecular formula C18H22N4O2S B11279109 1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B11279109
M. Wt: 358.5 g/mol
InChI Key: DUVVTCOPQOKVOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA is a complex organic compound that features a unique combination of azepane, thiazole, and phenylurea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA typically involves multi-step organic reactions. One common approach is the condensation of azepane derivatives with thiazole intermediates, followed by the introduction of the phenylurea group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiazole or phenylurea moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a penetration enhancer.

    Azepines: A class of seven-membered heterocycles with various biological activities.

    Thiazepines: Compounds containing both sulfur and nitrogen in a seven-membered ring, with potential pharmacological properties.

Uniqueness

3-{4-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

1-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C18H22N4O2S/c23-16(22-10-6-1-2-7-11-22)12-15-13-25-18(20-15)21-17(24)19-14-8-4-3-5-9-14/h3-5,8-9,13H,1-2,6-7,10-12H2,(H2,19,20,21,24)

InChI Key

DUVVTCOPQOKVOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.